4-fluoro-3-formyl-N-methylbenzamide
Description
4-Fluoro-3-formyl-N-methylbenzamide is a benzamide derivative characterized by a fluorine atom at the para position (C4), a formyl group at the meta position (C3), and an N-methylamide substituent. Its molecular formula is C₉H₈FNO₂, with a molecular weight of 181.16 g/mol. The formyl group (-CHO) introduces reactivity toward nucleophilic additions, while the fluorine atom enhances electronegativity and influences lipophilicity. This compound is likely utilized as an intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmacologically active molecules .
Properties
CAS No. |
1005763-15-4 |
|---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-fluoro-3-formyl-N-methylbenzamide involves the esterification of methylbenzoic acid with fluorine-containing reagents, followed by formylation and subsequent amidation reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-formyl-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluoro-3-carboxy-N-methylbenzamide.
Reduction: 4-fluoro-3-hydroxymethyl-N-methylbenzamide.
Substitution: 4-methoxy-3-formyl-N-methylbenzamide.
Scientific Research Applications
Pharmaceutical Applications
4-Fluoro-3-formyl-N-methylbenzamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing compounds that target specific biological pathways. Research is ongoing to evaluate its potential as a therapeutic agent, particularly in drug development aimed at enzyme inhibition and receptor modulation .
Biological Studies
The compound has been investigated for its biological activities, including:
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases linked to those enzymes.
- Receptor Binding : Its interaction with various receptors is being explored to understand its pharmacological profile better .
Industrial Applications
In addition to its pharmaceutical relevance, this compound finds utility in:
- Agrochemicals : It is used as an intermediate in the production of agrochemicals that require specific functional groups for efficacy.
- Specialty Chemicals : The compound contributes to the manufacturing of specialty chemicals, including polymers and coatings that benefit from its unique properties .
Case Study 1: Enzyme Inhibition Research
A study focused on the enzyme inhibition properties of compounds related to this compound demonstrated promising results in modulating enzyme activity associated with certain cancers. The research highlighted its potential role in developing new cancer therapies targeting specific pathways influenced by these enzymes .
Case Study 2: Radiotracer Development
Research has also explored using derivatives of this compound as templates for developing radiotracers for imaging techniques like positron emission tomography (PET). These studies emphasize the importance of fluorine substitution in enhancing binding affinity and selectivity towards opioid receptors, showcasing the compound's versatility in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 4-fluoro-3-formyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the formyl and methyl groups can modulate its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Positioning and Functional Groups
Key structural distinctions arise from substituent placement and functional group diversity:
Key Observations :
- Formyl vs. Nitro Groups : The formyl group in this compound enables nucleophilic additions (e.g., hydrazine condensations ), whereas nitro groups (e.g., in 4-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide) favor reduction or electrophilic substitution.
- Fluorine Positioning : Para-fluorine (as in the target compound) enhances metabolic stability compared to ortho/meta positions in other derivatives .
Comparison with Related Compounds
Reactivity Trends :
- The formyl group in the target compound allows for Schiff base formation (e.g., with hydrazides ), unlike nitro or trifluoromethyl groups in flutolanil.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- This compound : Expected melting point ~150–160°C (estimated from similar benzamides ).
- 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide : Melting point 175–178°C due to nitro group rigidity .
- N-(3,4-Difluorophenyl)-3-methylbenzamide : Higher lipophilicity (logP ~3.2) compared to the target compound (logP ~2.1) .
Spectroscopic Data
Pharmaceutical Intermediate
The formyl group in this compound makes it a precursor for antitubercular or anticancer agents, analogous to pyrazolo[3,4-d]pyrimidine derivatives .
Agrochemical Potential
Unlike flutolanil (a fungicide ), the target compound’s formyl group may favor herbicidal activity via imine formation with plant enzymes.
Limitations
- Lower thermal stability compared to nitro derivatives (e.g., 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide) limits high-temperature applications .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 4-fluoro-3-formyl-N-methylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including formylation and amidation. Key parameters include:
- Temperature : Maintain low temperatures (-50°C to 0°C) during formylation to prevent side reactions (e.g., over-oxidation) .
- pH Control : Use buffered conditions (pH 6–8) during amidation to stabilize reactive intermediates .
- Reagents : Employ coupling agents like DCC/HOBt for efficient amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the formyl group (~9.8 ppm for ¹H, ~190 ppm for ¹³C) and fluorine substituents (¹⁹F NMR, ~-110 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the formyl group) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (amide: ~1650 cm⁻¹; formyl: ~1700 cm⁻¹) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Experimental Design :
- Prepare solutions at pH 2–12 (using 0.1 M HCl/NaOH) and monitor degradation via HPLC or UV-Vis.
- Key Finding : The compound is stable at pH 4–7 but hydrolyzes in strongly acidic/basic conditions, forming 4-fluoro-3-carboxy-N-methylbenzamide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Methodology :
- Substituent Variation : Compare analogs with different halogen (Cl, Br) or substituent positions (e.g., 2- vs. 3-fluoro) .
- Biological Assays : Test cytotoxicity (MTT assay) and target binding (SPR) to correlate substituent effects with activity .
- Example : Fluorine at the 3-position enhances metabolic stability compared to 4-fluoro analogs .
Q. What reaction pathways are accessible for this compound in medicinal chemistry?
- Key Reactions :
- Reduction : Convert the formyl group to hydroxymethyl (NaBH₄) for prodrug derivatization .
- Condensation : React with hydrazines to form hydrazones, useful in metal complexation studies .
- Mechanistic Insight : The electron-withdrawing fluorine group activates the formyl carbon for nucleophilic attack .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors.
- Key Parameters : Prioritize hydrogen bonding (formyl/amide groups) and hydrophobic contacts (fluorine/aryl rings) .
- Validation : Cross-validate with experimental binding data (e.g., SPR IC₅₀ values) .
Q. What crystallographic techniques resolve the 3D structure of this compound?
- Single-Crystal X-ray Diffraction :
- Conditions : Grow crystals via slow evaporation (acetonitrile/dichloromethane).
- Analysis : Orthorhombic space groups (e.g., P212₁2₁) with Z = 4; refine using SHELXL .
- Key Metrics : Bond lengths (C-F: ~1.34 Å) and torsion angles confirm planarity of the benzamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
